molecular formula C3H4F3N3OS B016528 N-Trifluoroacetyl-N'-thioformamidohydrazine CAS No. 51321-51-8

N-Trifluoroacetyl-N'-thioformamidohydrazine

Cat. No. B016528
CAS RN: 51321-51-8
M. Wt: 187.15 g/mol
InChI Key: YOKAYYZWWYJPBC-UHFFFAOYSA-N
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Description

N-Trifluoroacetyl-N'-thioformamidohydrazine (TFATF) is an organic compound used in a variety of applications, ranging from laboratory experiments to drug development. It is a colorless, odorless, and water-soluble compound. TFATF is a precursor to a variety of compounds and has been used in a variety of experiments.

Scientific Research Applications

1. NMR Spectroscopy and Instability Study

N-Trifluoroacetyl-N'-thioformamidohydrazine exhibits instability even in solid state, as shown by NMR spectroscopy. The NMR data of related compounds, such as formyl-, acet-, and trifluoroacet-hydrazide, have been compared to explore their conformational dependencies (Fritz et al., 1990).

2. Reductive Cleavage in Organic Synthesis

Trifluoroacetyl derivatives of hydrazines, including this compound, are utilized in organic synthesis for efficient reductive cleavage of N-N bonds. This method yields trifluoroacetamides and is notable for accommodating alkene functionality and avoiding racemization (Ding & Friestad, 2004).

3. Application in Peptide Chemistry

This compound has been used in the trifluoroacetylation of amino acid- and dipeptide esters. Its advantages and limitations as a polymeric reagent in peptide chemistry have been discussed, emphasizing its potential for converting amino acid methyl esters to N-trifluoroacetyl derivatives (Tesch & Schulz, 1981).

4. Domino Reactions in Organic Chemistry

The compound is involved in one-pot domino reactions with 1-trifluoromethylstyrenes, leading to fluorinated 5,6-dihydro-1,2-thiazine 1-oxides. This process includes nucleophilic allylic and vinylic substitutions, highlighting its utility in creating complex fluorinated structures (Wang, Rissanen & Bolm, 2023).

properties

IUPAC Name

[(2,2,2-trifluoroacetyl)amino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3N3OS/c4-3(5,6)1(10)8-9-2(7)11/h(H,8,10)(H3,7,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKAYYZWWYJPBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30477408
Record name N-Trifluoroacetyl-N'-thioformamidohydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51321-51-8
Record name N-Trifluoroacetyl-N'-thioformamidohydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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